molecular formula C11H14N6O2S B2517526 6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide CAS No. 2034226-83-8

6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2517526
CAS No.: 2034226-83-8
M. Wt: 294.33
InChI Key: AAQMSGIEQYCKQH-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H14N6O2S and its molecular weight is 294.33. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis

6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide is involved in the synthesis of novel compounds with potential biological activities. For instance, research has shown the synthesis of novel heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These synthesized compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing significant results (Abu‐Hashem et al., 2020).

Antimicrobial and Antibacterial Activities

Derivatives of pyrimidine, including those similar in structure to this compound, have been synthesized and evaluated for their antimicrobial properties. Compounds such as naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines exhibited promising antimicrobial activities against various strains, indicating their potential as antibacterial agents (El-Agrody et al., 2000).

Anticancer and Anti-inflammatory Agents

Pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential as anticancer agents, indicating their relevance in the development of novel therapeutic agents for cancer treatment (Rahmouni et al., 2016).

Herbicidal Applications

Research into dimethoxypyrimidines, which share a structural resemblance to this compound, revealed their potential as novel herbicides. These compounds demonstrated significant herbicidal activity, providing a basis for the development of new agricultural chemicals (Nezu et al., 1996).

Synthesis of Nucleoside Analogues

Compounds related to this compound have been utilized in the synthesis of nucleoside analogues. These analogues are structurally similar to natural nucleosides such as adenosine, inosine, and guanosine, and hold potential for therapeutic applications, particularly in antiviral treatments (Anderson et al., 1986).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines , suggesting that this compound may interact with its targets to induce cytotoxic effects.

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety have been associated with a broad spectrum of biological activities , indicating that this compound may influence multiple biochemical pathways.

Result of Action

1,2,4-triazole hybrids have been reported to exhibit cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.

Properties

IUPAC Name

6-methoxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S/c1-17-7-15-16-11(17)20-4-3-12-10(18)8-5-9(19-2)14-6-13-8/h5-7H,3-4H2,1-2H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQMSGIEQYCKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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